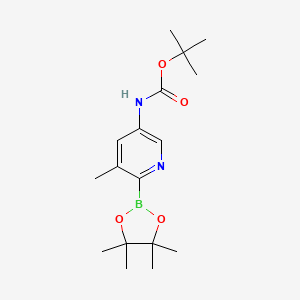

![molecular formula C13H8FNO4 B581399 4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1280786-72-2](/img/structure/B581399.png)

4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

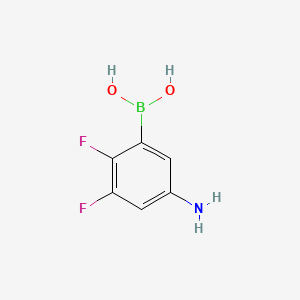

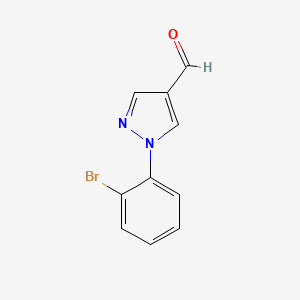

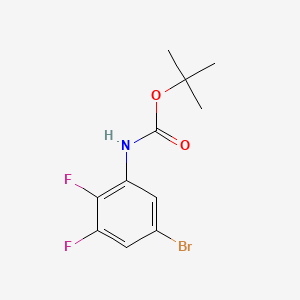

This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of similar compounds involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways . A specific synthesis method for a similar compound, 3-Fluoro-4-nitrophenol (FNP), involves a four-step process including diazotization, hydrolysis, nitration, and separation of the isomers .Molecular Structure Analysis

The molecular formula of the compound is C12H8FNO2 . The InChI code isInChI=1S/C12H8FNO2/c13-11-7-6-10 (8-12 (11)14 (15)16)9-4-2-1-3-5-9/h1-8H . The Canonical SMILES is C1=CC=C (C=C1)C2=CC (=C (C=C2)F) [N+] (=O) [O-] . Physical And Chemical Properties Analysis

The molecular weight of the compound is 217.20 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 217.05390666 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates in Drug Manufacturing

4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid plays a pivotal role in the synthesis of key intermediates for various pharmaceutical compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the manufacture of flurbiprofen—a non-steroidal anti-inflammatory and analgesic material—underscores the importance of advanced synthetic methodologies that incorporate such fluorinated biphenyl structures. The development of a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, as described by Qiu et al. (2009), highlights the relevance of 4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid derivatives in facilitating efficient and cost-effective drug synthesis processes (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Considerations and Alternative Compounds

The exploration of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), as discussed by Wang et al. (2013), is crucial in understanding the environmental impact of fluorinated compounds. The review emphasizes the ongoing transition towards safer fluorinated substances, shedding light on the environmental persistence and potential risks associated with traditional fluorinated chemicals. This body of work indirectly contextualizes the significance of structurally related compounds like 4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in contributing to the development of more environmentally benign alternatives (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Advances in Analytical and Synthetic Chemistry

The development of fluorescent chemosensors based on biphenyl derivatives, such as those discussed in the work by Roy (2021), is indicative of the broader utility of 4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid and its analogues in creating sensitive detection systems for various analytes. These advances not only enhance the analytical capabilities in chemical and environmental sciences but also underscore the compound's versatility in facilitating novel chemosensor architectures (Roy, 2021).

Environmental Degradation and Management

Understanding the microbial degradation of polyfluoroalkyl chemicals, as presented by Liu and Avendaño (2013), is essential in addressing the environmental persistence of fluorinated compounds. This research provides insights into the biodegradation pathways of polyfluoroalkyl precursors, leading to the formation of PFCAs and PFSAs. Studies like these are crucial for developing strategies to mitigate the environmental impact of persistent organic pollutants, including derivatives and related compounds of 4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (Liu & Avendaño, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-fluoro-3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-5-4-9(7-12(11)15(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSMMXNGTYCZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681855 |

Source

|

| Record name | 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid | |

CAS RN |

1280786-72-2 |

Source

|

| Record name | 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

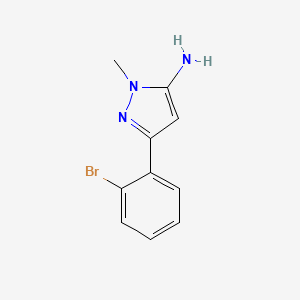

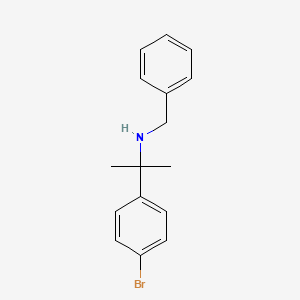

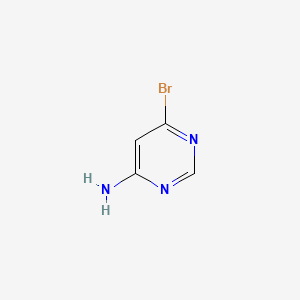

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)